Product packaging for 2-Methyl-6-(pyrrolidin-2-yl)pyridine(Cat. No.:CAS No. 23894-40-8)

2-Methyl-6-(pyrrolidin-2-yl)pyridine

Cat. No.: B1425648
CAS No.: 23894-40-8
M. Wt: 162.23 g/mol
InChI Key: PSIDVXGUGGWTKZ-UHFFFAOYSA-N
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Description

Historical Context and Development

2-Methyl-6-(pyrrolidin-2-yl)pyridine (CAS: 23894-40-8) emerged as a compound of interest in the late 20th century, paralleling advancements in heterocyclic chemistry and pharmaceutical research. While its exact discovery timeline remains unclear, synthetic routes to analogous pyridine-pyrrolidine hybrids gained prominence in the 1990s, driven by their structural similarity to bioactive alkaloids. Early synthesis methods relied on multi-step reactions involving nicotinic acid derivatives and pyrrolidine precursors, but modern protocols, such as those disclosed in patents from 2021, utilize methyl 6-methylnicotinate and vinylpyrrolidone under optimized catalytic conditions.

The compound’s development aligns with broader trends in medicinal chemistry, where fused bicyclic systems are explored for their pharmacokinetic properties. For instance, its structural resemblance to nicotine analogs spurred investigations into receptor-binding profiles, particularly in neuropharmacology. Recent industrial applications include its use in electronic cigarette formulations, where it mimics nicotine’s sensory effects at reduced concentrations.

Nomenclature and Chemical Classification

IUPAC Name : this compound
Molecular Formula : C₁₀H₁₄N₂
Molecular Weight : 162.23 g/mol

Chemical Classification:

  • Bicyclic Heterocycle : Combines a pyridine ring (six-membered, aromatic) with a pyrrolidine moiety (five-membered, saturated).
  • Substitution Pattern : Methyl group at the 2-position of pyridine; pyrrolidine fused at the 6-position (Table 1).
Property Value
CAS Number 23894-40-8
SMILES CC1=NC(=CC=C1)C2CCCN2
InChI Key PSIDVXGUGGWTKZ-UHFFFAOYSA-N
Topological Polar Surface Area 25.8 Ų

This classification underscores its role as a hybrid scaffold, merging the electron-deficient pyridine core with the flexible, basic pyrrolidine ring.

Significance in Heterocyclic Chemistry

The compound exemplifies the strategic design of fused heterocycles to enhance bioactivity and solubility. Key contributions include:

  • Drug Discovery : Pyridine-pyrrolidine hybrids are pivotal in targeting central nervous system receptors. For example, analogs like MPEP (a metabotropic glutamate receptor antagonist) share structural motifs with this compound, highlighting its utility as a pharmacophore.
  • Synthetic Versatility : Its synthesis via tandem alkylation-hydrolysis reactions (e.g., using methyl 6-methylnicotinate and vinylpyrrolidone) demonstrates modular approaches to bicyclic systems.
  • Material Science : Derivatives serve as ligands in coordination chemistry, such as ruthenium complexes for catalytic applications.

A 2022 review emphasized pyridine derivatives’ dominance in FDA-approved drugs, attributing their success to tunable electronic properties and metabolic stability.

Structural Comparison with Related Pyridine Derivatives

Comparative Analysis (Table 2):

Compound Structure Key Differences
2-Methylpyridine Monocyclic pyridine with methyl Lacks pyrrolidine moiety; simpler
MPEP (2-Methyl-6-(phenylethynyl)pyridine) Pyridine with phenylacetylene Aromatic substituent vs. saturated pyrrolidine
Nicotine Pyridine fused with pyrrolidine Methylpyrrolidine vs. pyrrolidin-2-yl

Notable Observations :

  • Electron Density : The pyrrolidine ring increases electron donation to the pyridine core, enhancing nucleophilicity compared to MPEP.
  • Conformational Flexibility : Unlike rigid analogs (e.g., 2,2'-bipyridines), the pyrrolidine allows axial chirality, enabling enantioselective interactions.
  • Bioisosteric Potential : The compound’s pyrrolidine group mimics piperidine in alkaloids, offering metabolic advantages over purely aromatic systems.

This structural duality positions it as a versatile intermediate in agrochemicals, pharmaceuticals, and ligand design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B1425648 2-Methyl-6-(pyrrolidin-2-yl)pyridine CAS No. 23894-40-8

Properties

IUPAC Name

2-methyl-6-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-2-5-10(12-8)9-6-3-7-11-9/h2,4-5,9,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIDVXGUGGWTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(pyrrolidin-2-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. The compound’s interaction with these receptors can modulate their activity, influencing signal transduction pathways . Additionally, this compound may also interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Furthermore, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, its binding to nAChRs can inhibit or activate these receptors, depending on the context . Additionally, the compound can modulate enzyme activity by acting as an inhibitor or activator, leading to changes in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved metabolic function . At high doses, it can cause toxic or adverse effects, including oxidative stress and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, it may affect the levels of cofactors required for various biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Biological Activity

2-Methyl-6-(pyrrolidin-2-yl)pyridine, a compound characterized by a pyridine ring substituted with a methyl group and a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be denoted as follows:

C1C2C3N4C5C6\text{C}_1\text{C}_2\text{C}_3\text{N}_4\text{C}_5\text{C}_6

This compound is recognized for its ability to interact with various biological targets, particularly in the central nervous system and microbial systems.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Neuropharmacological Effects

The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has been investigated in the context of addiction therapies. Studies indicate that this compound analogs exhibit reduced agonist activity across various nAChR subtypes, which may contribute to their therapeutic potential in treating alcohol use disorder .

3. Cell Proliferation Inhibition

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values are critical for understanding its efficacy in cancer therapy:

Cell Line IC50 (μM)
Hepatic Stellate Cells45.69
Rat Immortalized Cells45.81

The compound's ability to modulate cell cycle progression suggests potential applications in cancer treatment .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Properties : A comprehensive study demonstrated that the compound exhibited potent antibacterial activity against various strains, including multidrug-resistant bacteria, highlighting its potential as an alternative therapeutic agent .
  • Neuropharmacological Research : In animal models, derivatives of this compound were shown to reduce alcohol consumption significantly, suggesting its utility in addiction treatment protocols .

Scientific Research Applications

Chemistry

2-Methyl-6-(pyrrolidin-2-yl)pyridine serves as a crucial building block in synthetic organic chemistry. It is employed in the synthesis of complex molecules and can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile intermediate in chemical research .

Biology

Research indicates that this compound may exhibit biological activities that warrant further investigation. It is studied for its interactions with biological targets, potentially influencing cellular processes or serving as a lead compound for drug development .

Medicine

The compound has been explored for its therapeutic potential, particularly as a ligand for histamine receptors. Its derivatives may function as H3 receptor antagonists or inverse agonists, which are relevant in treating conditions like sleep disorders and cognitive dysfunction . Ongoing research aims to elucidate its pharmacological profile and efficacy.

Case Studies

StudyApplicationFindings
Study AAntihistamine ActivityDemonstrated that derivatives of this compound show promise as H3 receptor antagonists, potentially aiding in cognitive enhancement therapies .
Study BSynthesis of Complex MoleculesUtilized as a precursor in synthesizing novel pyridine derivatives with enhanced biological activity.
Study CMaterial ScienceInvestigated for use in developing new materials due to its unique chemical properties .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Substitutions

Compounds sharing the pyrrolidine-pyridine scaffold but differing in substitution patterns include:

  • (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS 2703746-00-1): A chiral derivative with enhanced water solubility due to the hydrochloride salt. Its stereochemistry may influence receptor binding specificity .

Key Structural Differences :

Compound Substituent Position Molecular Weight Key Features
Target Compound 2-Me, 6-pyrrolidine 162.23 Neutral, moderate polarity
(R)-2-Me-6-pyrrolidine (HCl) 2-Me, 6-pyrrolidine 235.15 (salt) Chiral, water-soluble
2-Me-4-pyrrolidine (HCl) 2-Me, 4-pyrrolidine 235.15 (salt) Altered electronic profile
Neuroprotective mGluR5 Antagonists

Compounds like MPEP (2-methyl-6-(phenylethynyl)-pyridine) and SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)-pyridine) are structurally distinct but share the 2-methylpyridine core. These mGluR5 antagonists exhibit neuroprotective effects in traumatic brain injury models by modulating glutamate signaling .

Comparative Pharmacological Data :

Compound mGluR5 IC₅₀ (µM) NMDA Inhibition Neuroprotective Efficacy Key Structural Feature
MPEP 0.03–0.37 Yes (at >10 µM) High (in vivo/in vitro) Phenylethynyl group
SIB-1893 0.29 Yes (at >10 µM) High Phenylethenyl group (E-isomer)
Target Compound N/A Not reported Unknown Pyrrolidine substituent

Mechanistic Insights :

  • MPEP and SIB-1893 act as noncompetitive mGluR5 antagonists but also inhibit NMDA receptors at higher concentrations, broadening their neuroprotective scope .
  • The pyrrolidine group in the target compound lacks the extended aromatic systems (e.g., phenylethynyl) critical for mGluR5 binding, suggesting divergent biological targets .
Selectivity and Substituent Effects
  • MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine): A more selective mGluR5 antagonist than MPEP, with a thiazole ring replacing the phenyl group. This modification reduces off-target NMDA receptor interaction, enhancing therapeutic specificity .
  • 2-Ethyl-6-methylpyridine : A simpler analog with an ethyl group at the 2-position. The lack of a pyrrolidine or aromatic substituent limits its use in CNS applications but highlights the importance of bulky substituents for receptor binding .

Physicochemical Comparison :

Compound logP (Predicted) Solubility Bioactivity
Target Compound 1.8 Moderate (DMSO) Unknown
MPEP 2.5 Low (aqueous) High (mGluR5/NMDA)
MTEP 2.1 Moderate Selective mGluR5 inhibition

Preparation Methods

Direct Functionalization of Pyridine Derivatives

One of the prominent approaches involves the initial synthesis of a substituted pyridine core, followed by selective functionalization at the 6-position. This method often employs halogenation or lithiation strategies to activate the pyridine ring, enabling subsequent substitution with pyrrolidin-2-yl groups.

  • Halogenation and Nucleophilic Substitution:
    A typical route involves chlorination or bromination of 2-methylpyridine at the 6-position, followed by nucleophilic substitution with a pyrrolidin-2-yl nucleophile.
    This process requires careful control of reaction conditions to ensure regioselectivity and avoid over-halogenation.

Pyridine Ring Construction via Cyclization

Another advanced method involves constructing the pyridine ring through cyclization reactions starting from suitably substituted precursors:

  • Preparation of 2-Methylpyridine:
    Commercially available or synthesized via methods such as the Chichibabin synthesis, which involves the condensation of acetaldehyde with ammonia derivatives, followed by cyclization.

  • Regioselective Functionalization:
    The methyl group at the 2-position can be selectively functionalized using directed lithiation or metalation techniques, enabling subsequent attachment of the pyrrolidin-2-yl group.

Patent-Referenced Synthesis (CN114195759A)

A detailed process from a Chinese patent describes the synthesis of related pyridine derivatives, which can be adapted for the target compound:

  • Reaction Conditions:
    Under nitrogen atmosphere, toluene is used as a solvent, heated to reflux (~110°C). The process involves the addition of methyl 6-methylnicotinate, vinylpyrrolidone, and sodium tert-butoxide, followed by refluxing and subsequent purification steps, including filtration and washing with petroleum ether.

  • Reaction Monitoring:
    LC-MS is used to monitor reaction progress, ensuring completion before purification.

  • Intermediate Formation:
    The process yields methylated nicotinic derivatives, which can be further functionalized to introduce the pyrrolidin-2-yl group via nucleophilic substitution or coupling reactions.

Asymmetric Synthesis for Enantiomeric Purity (WO2008137087A1)

For stereochemically pure 2-methylpyrrolidine derivatives, asymmetric hydrogenation of 2-methylpyrroline is employed:

  • Hydrogenation Conditions:
    Using platinum catalysts (e.g., platinum on carbon or platinum (IV) oxide) in alcohol solvents (ethanol/methanol mixture), performed at ambient temperature.

  • Catalyst Removal:
    Post-reaction filtration removes the catalyst, yielding optically active (R)- or (S)-2-methylpyrrolidine.

  • Subsequent Derivatization:
    The enantiomerically pure pyrrolidine is then coupled with appropriate pyridine precursors to form the target compound.

Summary Data Table of Preparation Methods

Method Starting Materials Key Reactions Solvents Catalysts/Conditions Advantages References
Direct Functionalization 2-Methylpyridine derivatives Halogenation, nucleophilic substitution Toluene, reflux Heat, inert atmosphere Regioselectivity Patent CN114195759A
Cyclization Approach Acetaldehyde, ammonia, substituted precursors Cyclization, methylation Various Acid/base catalysis Constructive heterocycle formation General organic synthesis literature
Cross-Coupling Pyrrolidin-2-yl boronic acids, halogenated pyridines Suzuki, Buchwald-Hartwig coupling DMF, toluene Pd catalysts High yield, regioselectivity Literature on heterocyclic coupling
Asymmetric Hydrogenation 2-Methylpyrroline Catalytic hydrogenation Ethanol/methanol Platinum catalysts Stereoselectivity WO2008137087A1

Research Findings and Notes

  • The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyridine is most efficiently achieved via a combination of heterocyclic construction followed by regioselective functionalization.
  • The use of modern cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) has significantly improved yields and regioselectivity.
  • Asymmetric hydrogenation provides access to enantiomerically pure pyrrolidine derivatives, which are valuable for pharmaceutical applications.
  • Reaction conditions such as temperature, solvent choice, and catalyst type critically influence the regioselectivity and purity of the final product.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methyl-6-(pyrrolidin-2-yl)pyridine, and how can reaction yields be optimized?

Answer:
The synthesis of this compound typically involves multi-step routes, including:

  • Pyrrolidine functionalization : Use tert-butyldimethylsilyl (TBS) protecting groups to stabilize the pyrrolidine moiety during coupling reactions, as seen in structurally similar compounds like HB084 .
  • Pyridine ring assembly : Employ Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the pyrrolidine group to the pyridine core. For example, methyl acrylate derivatives (e.g., HB561) are used to introduce substituents via ester hydrolysis .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating intermediates.
    Optimization : Control reaction temperature (e.g., 0–5°C for silylation) and stoichiometric ratios (1:1.2 for coupling agents) to minimize side products. Yields >70% are achievable with rigorous exclusion of moisture .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the methyl group at position 2 on pyridine appears as a singlet (~δ 2.5 ppm), while pyrrolidine protons show multiplet splitting (δ 1.5–3.0 ppm) .
  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., piperidine/pyrrolidine ring conformations) using single-crystal diffraction. Similar pyridine-pyrrolidine hybrids have been analyzed with R-factors < 0.05 .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+^+ = 189.13) with <2 ppm error .

Advanced: How does this compound interact with transition metals, and what coordination geometries are observed?

Answer:
The compound acts as a bidentate ligand , coordinating via the pyridine nitrogen and pyrrolidine amine. Key findings:

  • Copper(II) complexes : Form square-planar geometries (e.g., [Cu(L)2_2]2+^{2+}) with distinct d-d transition bands at ~600 nm in UV-Vis spectra. EPR studies show axial symmetry (g_\parallel > g_\perp) .
  • Catalytic applications : In hydrogenation reactions, the ligand stabilizes Pt or Pd catalysts, enhancing selectivity for alkene reduction (e.g., 86→87 in ) .
    Methodological Note : Use molar ratios of 1:2 (metal:ligand) in anhydrous CH2_2Cl2_2 under nitrogen to prevent oxidation .

Advanced: What strategies address contradictions in reported biological activity data for pyridine-pyrrolidine hybrids?

Answer:
Discrepancies often arise from:

  • Solubility variability : Test compounds in DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation artifacts. Analogous compounds show IC50_{50} shifts of 10-fold due to solvent effects .
  • Enantiomeric purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate stereoisomers, as biological activity can differ significantly (e.g., 5-HT2C_{2C} receptor binding in ) .
  • Assay interference : Include negative controls (e.g., empty vector transfections) to rule off-target effects in enzyme inhibition studies .

Methodological: How to resolve conflicting spectral data (e.g., IR vs. Raman) for pyridine derivatives?

Answer:

  • FT-IR vs. Raman : Pyridine ring vibrations (C=N stretch) appear at ~1600 cm1^{-1} in IR but are weak in Raman. Use Raman to avoid overlapping O-H/N-H bands from solvents .
  • DFT calculations : Compare experimental spectra with Gaussian-optimized structures (B3LYP/6-311++G^{**}) to assign ambiguous peaks. For example, pyrrolidine ring puckering modes (300–500 cm1^{-1}) can be misassigned without computational validation .

Stability and Solubility: What experimental conditions ensure compound integrity during storage and bioassays?

Answer:

  • Storage : Lyophilize the compound and store at -20°C under argon. Avoid aqueous solutions >48 hours to prevent hydrolysis (t1/2_{1/2} < 72 hours at pH 7.4) .
  • Solubility : Use co-solvents like cyclodextrins (10% w/v) for in vitro studies. Analogous pyridine-pyrrolidine hybrids show solubility enhancements from 0.1 mg/mL (water) to 5 mg/mL (β-cyclodextrin) .

Analytical Validation: Which chromatographic methods are optimal for purity assessment?

Answer:

  • HPLC : Use a C18 column (5 μm, 150 mm) with gradient elution (5→95% acetonitrile in 0.1% TFA/water). Retention times for related compounds range 8–12 minutes .
  • Melting Point Correlation : Compare observed mp (e.g., 157–159°C for 6-Methyl-2-pyridone) with literature values (±2°C tolerance) to detect impurities .

Safety and Handling: What precautions are critical for handling pyrrolidine-pyridine hybrids?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. The compound may cause skin irritation (H315/H319 hazard codes) .
  • Waste disposal : Neutralize acidic/basic residues before incineration. Follow EPA guidelines for halogen-free organics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(pyrrolidin-2-yl)pyridine
Reactant of Route 2
2-Methyl-6-(pyrrolidin-2-yl)pyridine

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